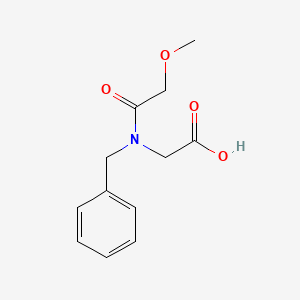![molecular formula C13H22N2O3 B6636066 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one](/img/structure/B6636066.png)
1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as diazepanes, which are characterized by their ability to modulate the activity of certain receptors in the brain. In
Mécanisme D'action
The mechanism of action of 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one involves its ability to bind selectively to the GABA-A receptor. This binding increases the activity of the receptor, leading to an overall increase in the inhibitory tone of the brain. This, in turn, leads to a reduction in anxiety and an increase in sleep, as these processes are regulated by the GABA-A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one have been extensively studied in animal models. It has been shown to reduce anxiety and increase sleep in rodents, indicating its potential as a therapeutic agent for these conditions. It has also been shown to have minimal side effects, suggesting that it may be a safer alternative to traditional benzodiazepines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one is its selectivity for the GABA-A receptor. This allows researchers to study the role of this receptor in anxiety and sleep without affecting other processes in the brain. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one. One potential direction is the development of new analogs with improved pharmacological properties, such as longer half-life or increased selectivity for certain receptors. Another direction is the investigation of the compound's potential as a therapeutic agent for anxiety and sleep disorders in humans. Finally, researchers may also explore the role of the GABA-A receptor in other processes in the brain, such as learning and memory.
Méthodes De Synthèse
The synthesis of 1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one involves several steps, including the reaction of 4-bromobutyric acid with cyclopropanecarbonyl chloride to form the key intermediate, 4-(cyclopropanecarbonyl)butyric acid. This intermediate is then reacted with 1,4-diazepane to form the final product. The synthesis method has been optimized to produce high yields of pure product.
Applications De Recherche Scientifique
1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one has been studied for its potential use as a tool compound to investigate the role of certain receptors in the brain. Specifically, it has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. By selectively targeting this receptor, researchers hope to gain a better understanding of its role in these processes.
Propriétés
IUPAC Name |
1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-18-10-5-12(16)14-6-2-7-15(9-8-14)13(17)11-3-4-11/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWMJVPZRVUIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Cyclohexylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635990.png)


![2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B6636005.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)
![2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B6636031.png)
![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)
![1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6636052.png)
![4-[4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636060.png)
![4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636064.png)
![N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B6636074.png)
![N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide](/img/structure/B6636085.png)